N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a 1,2,4-oxadiazole ring fused to pyrazine.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-30-16-4-3-13(21)8-14(16)24-17(28)11-27-10-12(2-5-18(27)29)20-25-19(26-31-20)15-9-22-6-7-23-15/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFQQPYGJVQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Substitution reactions: Introduction of the pyrazinyl group onto the oxadiazole ring.
Formation of the pyridinyl acetamide moiety: This can involve the reaction of a pyridine derivative with an acetamide precursor.
Coupling reactions: Finally, the chloro-methoxyphenyl group can be introduced through coupling reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl ring or the pyridinyl moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridinyl acetamide group.
Substitution: Various substitution reactions can occur, especially on the chloro-methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives featuring oxadiazole and pyridine rings have shown efficacy against various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
Anticancer Activity
Research has also highlighted the anticancer potential of compounds containing oxadiazole and pyridine structures. These compounds have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chloro and methoxy groups may enhance these effects by improving bioavailability or modifying interaction with biological targets .
Anti-inflammatory Effects
Certain derivatives of this compound have been investigated for their anti-inflammatory properties. The structural features that allow for interaction with inflammatory pathways suggest that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of similar compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the oxadiazole moiety significantly increased antimicrobial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
A series of synthesized derivatives were tested on human cancer cell lines (e.g., MCF7 breast cancer cells). The results showed that specific substitutions on the pyridine ring enhanced cytotoxicity, leading to further investigations into structure-activity relationships .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Heterocyclic Core Modifications
Compound [15] (N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide) Key Differences: Replaces the oxadiazole-pyrazine unit with a thiophene-substituted pyrazine ring.
573943-64-3 (N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- Key Differences : Substitutes oxadiazole with a 1,2,4-triazole ring and adds a sulfanyl (-S-) linker.
- Implications : Triazole’s hydrogen-bonding capacity may enhance target binding, while the sulfanyl group could improve metabolic stability but reduce membrane permeability .
Substituent Variations
BP 27513 (N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide)
- Key Differences : Features a nitrobenzamide group instead of the acetamide-oxadiazole-pyrazine system.
- Implications : The nitro group’s electron-withdrawing nature may increase reactivity but decrease stability under physiological conditions compared to the target compound’s chloro-methoxyphenyl group .
Physicochemical and Pharmacokinetic Properties
Observations :
- The target compound’s oxadiazole-pyrazine system increases hydrogen bond acceptors (9 vs. 6–8 in analogues), suggesting stronger target engagement but possible solubility challenges.
- Thiophene in Compound [15] raises LogP, indicating higher lipophilicity, which may enhance blood-brain barrier penetration .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound possesses a molecular formula of . Its structure includes a chloro-substituted methoxyphenyl group, an oxadiazole moiety, and a pyridine ring. The synthesis typically involves multi-step reactions that incorporate various organic synthesis techniques, including microwave-assisted methods which have been shown to enhance yield and reduce reaction times .
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole derivatives. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. The compound's activity can be attributed to its ability to inhibit specific enzymes involved in cancer progression or induce apoptosis in malignant cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl) derivative | MDA-MB-468 | 14.97 (24h) | Induces apoptosis |
| Pyrazole derivative | HepG2 | 0.74 mg/mL | Cell cycle arrest |
| Oxadiazole derivative | A549 | 26 | Growth inhibition |
Mechanism of Action
The mechanism of action for this compound likely involves the modulation of signaling pathways associated with cell proliferation and survival. It may interact with specific receptors or enzymes to exert its effects, similar to other compounds in its class that have shown promise in targeting cancer cells .
Case Studies
-
Anticancer Activity Against Breast Cancer
A study evaluated the efficacy of various pyrazole derivatives against triple-negative breast cancer cell lines. The compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity compared to standard treatments like Paclitaxel . -
Cytotoxicity in Liver Cancer Models
In another investigation, derivatives related to this compound were screened against HepG2 liver cancer cells. Results showed promising cytotoxicity with mechanisms involving apoptosis and cell cycle disruption .
Research Findings
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Certain analogs have demonstrated effectiveness against bacterial strains, suggesting broader therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
